![molecular formula C12H14ClNO8 B014266 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside CAS No. 119047-14-2](/img/structure/B14266.png)
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside
Overview
Description
2-Chloro-4-nitrophenyl α-D-glucopyranoside is a crucial biomedical compound, serving as a versatile tool for investigating enzyme substrates and glucosides in the realm of scientific research . It is a chromogenic substrate for enzymes that target the linkage between CNP and alpha-D-glucose .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrophenyl α-D-glucopyranoside involves the formation of a 2-chloro-4-nitrophenyl glucoside structure . The compound has been used in the differential assay of human alpha-amylases .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl α-D-glucopyranoside is C12H14ClNO8 . The compound is a conjugate of CNP and α-D-glucose .Chemical Reactions Analysis
Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate . The compound has been used to characterize the activity of human pancreatic or salivary amylase .Physical And Chemical Properties Analysis
The compound is a powder or crystal in form and is stored at a temperature of -20°C . Its molecular weight is 335.69 .Scientific Research Applications
Enzyme Activity Assay
This compound has been used as a substrate in assays to determine the enzymatic activity of α-amylase . Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Characterization of Human Pancreatic or Salivary Amylase
2-Chloro-4-nitrophenyl α-D-maltotrioside has been used to characterize the activity of human pancreatic or salivary amylase . This helps in understanding the role of these enzymes in digestion and metabolism.
Chromogenic Substrate for α-D-glucosidase Inhibitor
4-Nitrophenyl-α-D-glucopyranoside, a similar compound, acts as a chromogenic substrate for α-D-glucosidase inhibitor . This application is crucial in the study of glucosidase inhibitors, which are important in the treatment of diabetes.
Detection of Glucansucrases
It is also used in the detection of glucansucrases . Glucansucrases are enzymes that catalyze the synthesis of glucans from sucrose, and their activity is important in various industrial and medical applications.
Substrate for Lysosomal α-glucosidase and Maltase-glucoamylase
4-Nitrophenyl-α-D-glucopyranoside is a substrate for lysosomal α-glucosidase and maltase-glucoamylase . These enzymes play a key role in carbohydrate metabolism.
Yeast α-D-glucosidase Detection
This compound is used for yeast α-D-glucosidase detection . Yeast α-D-glucosidase is an important enzyme in the brewing industry, as it breaks down complex sugars during fermentation.
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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